molecular formula C16H18N6OS B2437381 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034207-31-1

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2437381
CAS No.: 2034207-31-1
M. Wt: 342.42
InChI Key: YXBNADGDBNJYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole rings can participate in a variety of reactions, and the piperidine ring can act as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally soluble in polar solvents .

Scientific Research Applications

Molecular Interaction Studies

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, has been studied for its molecular interaction with the CB1 receptor. Using AM1 molecular orbital method and conformational analysis, several conformations of the molecule were identified, suggesting its steric binding interaction with the receptor. This detailed study helps in understanding the molecular dynamics and potential therapeutic applications targeting cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have been explored, highlighting the importance of specific substituents for potent and selective CB1 receptor antagonistic activity. This research provides insights into the design of new pharmacological probes and therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).

Antimycobacterial Activity

Studies have shown that molecules containing the thiadiazole moiety, similar in structure to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, possess significant antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis and other mycobacterial infections (Jeankumar et al., 2013).

Insecticidal Activity

Recent studies have evaluated the insecticidal activity of heterocycles incorporating a thiadiazole moiety against various pests, indicating the potential use of such compounds in agricultural pest management. This research opens avenues for the development of new, more effective insecticides (Fadda et al., 2017).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those structurally related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been identified as inhibitors of photosynthetic electron transport. These findings have implications for the development of herbicides and the study of photosynthesis mechanisms (Vicentini et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyrazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by pyrazole compounds, it could potentially be developed into a pharmaceutical drug .

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-10-8-15(19-18-10)22-6-4-12(5-7-22)17-16(23)11-2-3-13-14(9-11)21-24-20-13/h2-3,8-9,12H,4-7H2,1H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBNADGDBNJYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.